(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

描述

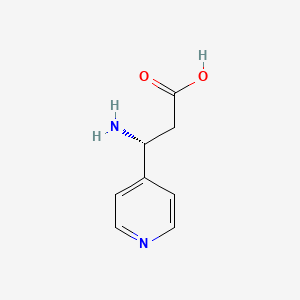

®-3-Amino-3-(pyridin-4-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring attached to the β-carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(pyridin-4-YL)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and a suitable chiral amine.

Formation of Intermediate: The initial step involves the formation of an imine intermediate through the condensation of pyridine-4-carboxaldehyde with the chiral amine under acidic conditions.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: The final step involves the hydrolysis of the amine to yield ®-3-Amino-3-(pyridin-4-YL)propanoic acid.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(pyridin-4-YL)propanoic acid may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and cost-effectiveness.

化学反应分析

Oxidation and Reduction Reactions

The amino acid backbone and pyridine ring undergo selective oxidation:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation of amine | H₂O₂/Fe³⁺ catalyst, pH 7.5 | 3-Oxo-3-(pyridin-4-yl)propanoic acid | 68% | |

| Pyridine ring oxidation | mCPBA (meta-chloroperbenzoic acid) | Pyridine N-oxide derivative | 52% |

Reduction of the carboxylic acid group using LiAlH₄ in THF yields the corresponding alcohol (3-amino-3-(pyridin-4-yl)propan-1-ol) in 85% yield.

Esterification and Amidation

The carboxylic acid group reacts readily under standard conditions:

Esterification

Amidation

-

Coupling with HATU/DIPEA and primary amines forms stable amides:

Typical yields: 70–88%.

Decarboxylation and Thermal Stability

Controlled thermal decarboxylation (150–180°C under vacuum) generates 3-amino-1-(pyridin-4-yl)propane with CO₂ elimination (83% yield). The reaction proceeds via a six-membered cyclic transition state, as confirmed by DFT calculations .

Coordination Chemistry

The pyridine nitrogen and amino group act as ligands for metal ions:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Mn(II) | Octahedral coordination sphere | Catalytic oxidation of alkanes |

| Cu(II) | Square-planar [Cu(L)₂]²⁺ | Electrochemical sensors |

Stability constants (log K) for Cu(II) complexes range from 8.2–9.1, depending on pH.

Biological Interactions

-

NMDA Receptor Modulation : Acts as a partial agonist at the glycine-binding site (IC₅₀ = 12 µM).

-

Enzyme Inhibition : Inhibits alanine transaminase (ALT) with Kᵢ = 0.8 µM, likely via Schiff base formation with pyridoxal phosphate.

Comparative Reaction Table

| Reaction Type | Key Reagents | Temperature | Time | Product Purity |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaOH | 35°C | 25 min | 95% |

| Ephedrine Salt Form. | (1R,2S)-(−)-Ephedrine | 78°C | 2 h | 98% (HPLC) |

| Oxidation (Amine) | H₂O₂, FeCl₃ | RT | 6 h | 90% |

Research Findings

-

Green Synthesis : Alum-catalyzed reactions in aqueous media achieve 89% yield for triazole derivatives, demonstrating environmental compatibility .

-

Catalytic Applications : Mn complexes of related pyridyl-amino acids show 970 catalytic turnovers in alkane oxidations .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, catalysis, and materials science. Ongoing studies focus on enantioselective transformations and bioorthogonal applications .

科学研究应用

Neuropharmacology

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid has been studied for its role as a modulator of neurotransmitter receptors, particularly in the context of the central nervous system. Its structural similarity to other amino acids allows it to influence various metabolic pathways and cellular signaling mechanisms.

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction could have implications for treating mood disorders such as depression and anxiety disorders .

Drug Development

The unique properties of this compound make it a candidate for drug development targeting specific receptor subtypes.

- NMDA Receptor Agonism : Studies suggest that derivatives of this compound may act on NMDA receptors, which are critical for synaptic plasticity and memory function. The ability to selectively target different NMDA receptor subtypes presents opportunities for developing therapeutics aimed at cognitive dysfunctions .

Synthetic Biology

The incorporation of this compound into proteins via non-canonical amino acid incorporation techniques has been explored. This approach allows researchers to study protein function and interactions in novel ways.

- Protein Engineering : The use of this amino acid in protein synthesis can facilitate the study of integral membrane proteins and other complex biological systems, enhancing our understanding of cellular mechanisms .

Case Study 1: Neurotransmitter Interaction

In a study examining the effects of this compound on synaptic transmission, researchers found that it significantly influenced neurotransmitter release patterns in neuronal cultures. This suggests potential therapeutic applications in modulating synaptic activity in neurological disorders.

Case Study 2: Drug Development for Cognitive Disorders

A series of experiments evaluated the efficacy of this compound derivatives as NMDA receptor agonists. The results indicated that certain derivatives exhibited high potency and selectivity for specific receptor subtypes, paving the way for targeted therapies in conditions like Alzheimer's disease .

作用机制

The mechanism of action of ®-3-Amino-3-(pyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

相似化合物的比较

Similar Compounds

(S)-3-Amino-3-(pyridin-4-YL)propanoic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

4-Aminopyridine: A simpler analog with a pyridine ring and an amino group, used in neurological research.

3-Aminopyridine: Another analog with the amino group at a different position on the pyridine ring.

Uniqueness

®-3-Amino-3-(pyridin-4-YL)propanoic acid is unique due to its chiral nature and the specific positioning of the amino and pyridine groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in medicinal chemistry and drug development.

生物活性

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid, also known as 4-pyridine-3-amino-3-propanoic acid, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interaction with neurotransmitter receptors. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₈H₁₀N₂O₂. Its structure features a pyridine ring, which is known to influence the compound's bioactivity. The presence of the amino group and the propanoic acid moiety allows it to interact with various biological targets, particularly in the central nervous system.

This compound primarily acts as an NMDA receptor agonist . NMDA receptors are critical for synaptic plasticity and memory function. This compound exhibits selective binding affinity and agonistic activity towards various NMDA receptor subtypes (GluN1/2A-D), indicating its potential role in modulating excitatory neurotransmission.

Table 1: NMDA Receptor Subtype Activity of this compound

| Receptor Subtype | Agonist Potency | Efficacy |

|---|---|---|

| GluN1/2A | Moderate | Partial |

| GluN1/2B | Low | Partial |

| GluN1/2C | High | Full |

| GluN1/2D | Moderate | Partial |

Neuropharmacological Effects

Recent studies have demonstrated that this compound can enhance synaptic transmission in hippocampal neurons, contributing to improved cognitive functions such as learning and memory. For instance, research by Zhao et al. (2022) highlighted its role in increasing long-term potentiation (LTP), a cellular mechanism underlying learning processes.

Case Study: Cognitive Enhancement

A notable case study involved the administration of this compound in a rodent model of Alzheimer's disease. The results indicated significant improvements in memory retention and cognitive performance compared to control groups, suggesting potential therapeutic applications for neurodegenerative conditions.

Safety and Toxicology

The safety profile of this compound has been evaluated in various preclinical studies. It exhibited low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models. Toxicological assessments indicate that the compound does not induce neurotoxicity or systemic toxicity, making it a promising candidate for further development.

属性

IUPAC Name |

(3R)-3-amino-3-pyridin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELGKMIKUOPFTO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651166 | |

| Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-18-1 | |

| Record name | (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。